molecular formula C25H29N5O2 B12276061 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12276061
M. Wt: 431.5 g/mol
InChI Key: AAVDTDBEXMQYEP-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring through a butynyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a nucleophilic substitution reaction involving piperidine and an appropriate halide.

    Coupling Reactions: The final compound is formed by coupling the benzoxazole core with the piperidine intermediate through a butynyl ether linkage, often using palladium-catalyzed cross-coupling reactions under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C25H29N5O2/c1-2-8-23-22(7-1)27-25(32-23)30-14-10-21(11-15-30)31-20-6-5-13-28-16-18-29(19-17-28)24-9-3-4-12-26-24/h1-4,7-9,12,21H,10-11,13-20H2

InChI Key

AAVDTDBEXMQYEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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